Hexahydro-2H-azepin-2-one, sodium salt
Description
Hexahydro-2H-azepin-2-one, sodium salt (CAS No. 2123-24-2), also referred to as sodium caprolactam or sodium ε-caprolactamate, is the sodium salt of caprolactam (hexahydro-2H-azepin-2-one), a seven-membered cyclic amide. Its molecular formula is C₆H₁₁NO·Na, with a molecular weight of 135.14 g/mol . The compound is characterized by a lactam ring structure, where the sodium ion replaces the hydrogen of the lactam’s secondary amine, enhancing its solubility and reactivity in polar solvents .
Properties
CAS No. |
2123-24-2 |
|---|---|
Molecular Formula |
C6H11NNaO |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
sodium;azanidacycloheptan-2-one |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8); |
InChI Key |
DUQXROGNHFUZBI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)[N-]CC1.[Na+] |
Canonical SMILES |
C1CCC(=O)NCC1.[Na] |
Other CAS No. |
2123-24-2 |
physical_description |
PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Lactams with Alcoholates
One common method to prepare hexahydro-2H-azepin-2-one, sodium salt, involves the reaction of lactams with alcoholates. This approach produces lactamates by reacting an alcoholate (alkoxide) with the lactam ring, resulting in the formation of the sodium salt of the lactam. The reaction typically requires a suitable solvent and controlled temperature to optimize yield and purity.
- The process involves mixing at least one alcoholate with the lactam under stirring and heating conditions.
- The reaction mixture is then cooled, filtered to remove solids, and dried to obtain the sodium salt form.
- This method is noted for its operational simplicity and good yields, often exceeding 85%, with purity above 99%.
Synthesis via Hydrolysis and Acid-Base Treatment
Another well-documented preparation route involves the hydrolysis of organic intermediates followed by acid-base treatment to isolate the sodium salt:
- The organic reaction mixture is hydrolyzed by rapid addition to concentrated hydrochloric acid and crushed ice at temperatures between 50°C and 80°C.
- The organic layer is separated and washed multiple times with semi-concentrated hydrochloric acid to remove impurities.
- The combined aqueous extracts are refluxed vigorously for 2 hours and then evaporated to dryness under vacuum.
- The residue is dissolved in isopropanol, filtered hot to remove insoluble salts (e.g., potassium chloride), and crystallized at low temperatures (0 to -5°C).
- The crystalline product is dried under vacuum at elevated temperature to constant weight.
- This method yields high-purity hexahydro-2H-azepin-2-one hydrochloride salts, which can be converted to the sodium salt by neutralization with sodium hydroxide or sodium alkoxides.
Preparation via Reaction with Sodium Alkoxides and Phase Transfer Catalysts
A more specialized method involves the synthesis of caprolactam sodium salt through a multi-step reaction involving:
- Stirring and heating a mixture of caprolactam, methanol solution, and benzene in a three-necked flask.
- Cooling and filtering the reaction mixture to isolate solid caprolactam sodium salt.
- Further reaction of the sodium salt with chloropropyl silane in the presence of a phase transfer catalyst and organic solvent under reflux conditions.
- After reaction completion, filtration and vacuum distillation remove byproducts and solvents, yielding the sodium salt with high reaction efficiency and stability.
- This method is notable for producing sodium caprolactam derivatives with enhanced compatibility in polymer applications, indicating a high degree of purity and functionalization.
Summary Table of Preparation Methods
| Method Number | Preparation Approach | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| 1 | Reaction of lactams with alcoholates | Lactam + alcoholate, stirring, heating, filtration | >85% yield, >99% purity | Simple operation, industrially applicable |
| 2 | Hydrolysis and acid-base extraction | Concentrated HCl, ice, reflux, isopropanol crystallization | ~86-90% yield (hydrochloride salt) | Requires acid-base treatment to obtain sodium salt |
| 3 | Reaction with sodium alkoxides + phase transfer catalyst | Caprolactam, methanol, benzene, chloropropyl silane, reflux | High efficiency, stable product | Useful for polymer-compatible derivatives |
| 4 | Photoenzymatic biocatalysis (emerging) | Azepane substrates, aminotransferases, ketoreductases | Up to 90% conversion, >99% ee | Enantioselective synthesis of related lactams |
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-azepin-2-one, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
Chemical Synthesis and Industrial Applications
Hexahydro-2H-azepin-2-one, sodium salt is primarily synthesized through the reduction of amino ketones or by treating caprolactam with sodium hydroxide in industrial settings. Its production methods are efficient, yielding high purity levels (above 99%) and are characterized by strong operational simplicity .
Table 1: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Reduction of Amino Ketones | Involves chemical reactions to convert amino ketones to lactams | High |
| Treatment of Caprolactam with NaOH | Utilizes sodium hydroxide to convert caprolactam into sodium salt | >99 |
Pharmaceutical Applications
Sodium caprolactam is utilized as an intermediate in the synthesis of various pharmaceuticals. Its nucleophilic properties allow it to participate in reactions that form complex organic molecules, making it valuable in drug development.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that sodium caprolactam can be involved in synthesizing antimicrobial compounds, enhancing their efficacy through structural modifications .
Polymer Production
The compound is also significant in the production of polyamide fibers and resins. It acts as a precursor in the synthesis of nylon 6, which is widely used in textiles and engineering plastics.
Table 2: Properties of Nylon 6 Derived from Sodium Caprolactam
| Property | Value |
|---|---|
| Tensile Strength | High |
| Elasticity | Moderate |
| Thermal Stability | Good |
Environmental Impact and Safety Assessments
Recent studies have highlighted the environmental persistence and potential toxicity of sodium caprolactam. Regulatory assessments have classified it under specific categories for its effects on human health and the environment .
Table 3: Toxicity Classification
| Classification Criteria | Value |
|---|---|
| Derived No-Adverse Effect Level (DNEL) | ≤9 μg/kg/d (oral) |
| Aquatic Toxicity | Potentially harmful |
Table 4: Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| N-Methyl-ε-caprolactam | Methyl group addition |
| Hexahydro-1-methyl-2H-azepin-2-one | Methyl group on nitrogen |
| Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one | Hydroxymethyl group addition |
Mechanism of Action
The mechanism of action of Hexahydro-2H-azepin-2-one, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons . It can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Comparison of Lactams and Their Sodium Salts
Key Observations:
Ring Size and Reactivity :
- Smaller lactams (e.g., pyrrolidone derivatives) exhibit higher ring strain, leading to faster polymerization rates compared to seven-membered caprolactam derivatives .
- Sodium laurolactamate’s 12-membered ring reduces reactivity, making it more suitable as a plasticizer than a polymerization catalyst .
Sodium Salt vs. Neutral Lactams: The sodium ion in this compound increases its solubility in aqueous systems, unlike neutral caprolactam, which is hydrophobic . Sodium salts are preferred in industrial processes for their catalytic efficiency, while neutral lactams are typically monomeric precursors .
Functional Analogues: Sodium-Containing Catalysts
Key Observations:
- Its use in food contact materials distinguishes it from pharmaceutical-grade sodium salts like heparin sodium, which require stricter purity standards .
Research Findings and Data
Degradation and Environmental Impact
- Caprolactam Degradation Pathway: Microbial degradation of caprolactam produces 6-aminocaproic acid, which is further metabolized into adipic acid, a precursor for biodegradable polymers . The sodium salt’s higher solubility may accelerate this process in aquatic environments .
Regulatory Status
- EU Compliance : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and compliant with REACH regulations .
- China’s GB 9685-2016 : Specific migration limits ensure safe use in food packaging, contrasting with unregulated analogues like butyl 5-oxo-2-pyrrolidine carboxylate .
Q & A
Q. What are the established synthesis methods for Hexahydro-2H-azepin-2-one, sodium salt, and how can reaction efficiency be optimized?
The sodium salt is synthesized via neutralization of hexahydro-2H-azepin-2-one (caprolactam) with sodium hydroxide. Key parameters include stoichiometric control (1:1 molar ratio of caprolactam to NaOH), temperature modulation (20–25°C to prevent side reactions), and purification via recrystallization in ethanol/water mixtures. Reaction efficiency is optimized by monitoring pH to ensure complete neutralization and using anhydrous conditions to avoid hydrolysis .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Spectroscopy : Use H/C NMR to confirm the absence of unreacted caprolactam (δ 2.3–3.1 ppm for lactam protons) and FT-IR to validate the carbonyl stretch (~1640 cm) .
- Chromatography : Employ ion-pair HPLC with a C18 column (e.g., LiChrospher® 100 RP-18) and UV detection at 210 nm, using sodium 1-hexanesulfonate as a reference for method validation .
- Elemental Analysis : Verify sodium content via ICP-OES (expected ~12.2% Na) .
Q. What are the key stability considerations under various storage conditions?
The compound is hygroscopic; store in airtight containers under nitrogen at 4°C. Avoid prolonged exposure to moisture or temperatures >40°C, which may hydrolyze the lactam ring. Decomposition under combustion produces CO, SO, and nitrogen oxides, necessitating fire-safe storage .
Advanced Research Questions
Q. How to design copolymerization studies with this compound and diisocyanates?
- Reaction Design : Use 1,6-diisocyanatohexane (HDI) in a 1:1 molar ratio with the sodium salt. Catalyze with tin(II) octoate (0.1–0.5 wt%) at 80–120°C under inert atmosphere .
- Characterization : Monitor reaction kinetics via FT-IR (disappearance of NCO peak at ~2270 cm). Analyze copolymer composition using H NMR and GPC (Mn ~10–50 kDa) .
Q. What methodologies assess its migration in polymer matrices for food-contact applications?
- Extraction Studies : Simulate food-contact conditions using 10% ethanol or 3% acetic acid at 40°C for 10 days. Quantify migrated sodium salt via HPLC-MS/MS (LOQ: 0.01 mg/kg) .
- Regulatory Compliance : Compare results to GB 9685-2016 migration limits (15 mg/kg total) and validate methods per ISO 17025 guidelines .
Q. How to resolve contradictions in thermal decomposition data across studies?
- Experimental Reconciliation : Perform TGA under uniform heating rates (10°C/min) in N/O atmospheres. Contrast decomposition onset temperatures (reported range: 220–280°C) and analyze residues via XRD to identify oxides (e.g., NaSO) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict decomposition pathways, validating against experimental MS data for gaseous byproducts .
Q. What advanced techniques evaluate regulatory compliance in material science research?
- Lifecycle Analysis : Track sodium salt leaching in polymer composites using accelerated aging tests (70°C, 85% RH for 28 days) followed by ICP-MS quantification .
- Toxicological Profiling : Conduct Ames tests (OECD 471) and acute toxicity assays (OECD 423) to align with REACH guidelines, referencing ECHA registration data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
